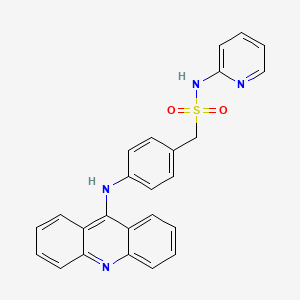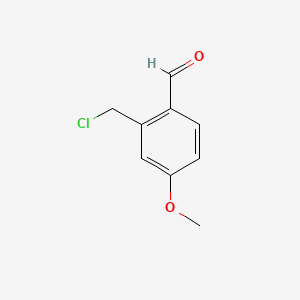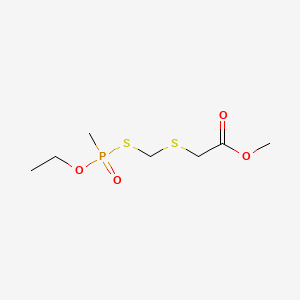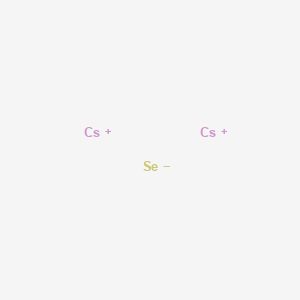
Dicesium selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicesium selenide is an inorganic compound with the chemical formula Cs₂Se It is composed of two cesium (Cs) atoms and one selenium (Se) atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicesium selenide can be synthesized by reacting cesium and selenium directly. The reaction typically occurs in a controlled environment to prevent unwanted side reactions. The general reaction is as follows: [ 2Cs + Se \rightarrow Cs_2Se ]
Industrial Production Methods: Industrial production of this compound involves high-purity cesium and selenium. The reaction is carried out in a vacuum or inert atmosphere to avoid oxidation. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming cesium oxide and selenium dioxide.
Reduction: It can be reduced to elemental cesium and selenium under specific conditions.
Substitution: this compound can participate in substitution reactions with various halides, forming cesium halides and selenium compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metals at high temperatures.
Substitution: Halides like chlorine or bromine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Cesium oxide (Cs₂O) and selenium dioxide (SeO₂).
Reduction: Elemental cesium (Cs) and selenium (Se).
Substitution: Cesium halides (CsX) and selenium compounds (SeX).
Scientific Research Applications
Dicesium selenide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in selenium metabolism.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electrical properties.
Mechanism of Action
The mechanism by which dicesium selenide exerts its effects is primarily through its interaction with selenium-containing enzymes and proteins. Selenium is a crucial trace element in many biological processes, and this compound can influence these processes by providing a source of selenium. The molecular targets and pathways involved include the regulation of oxidative stress and modulation of immune responses.
Comparison with Similar Compounds
Caesium selenide (Cs₂Se): Similar in composition but differs in its crystalline structure and specific applications.
Sodium selenide (Na₂Se): Another selenide compound with different reactivity and applications.
Potassium selenide (K₂Se): Similar to dicesium selenide but with distinct chemical properties.
Uniqueness: this compound is unique due to its specific combination of cesium and selenium, which imparts distinct electrical and chemical properties
Properties
CAS No. |
31052-46-7 |
|---|---|
Molecular Formula |
Cs2Se |
Molecular Weight |
344.78 g/mol |
IUPAC Name |
dicesium;selenium(2-) |
InChI |
InChI=1S/2Cs.Se/q2*+1;-2 |
InChI Key |
KUBAIENASCDSDJ-UHFFFAOYSA-N |
Canonical SMILES |
[Se-2].[Cs+].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


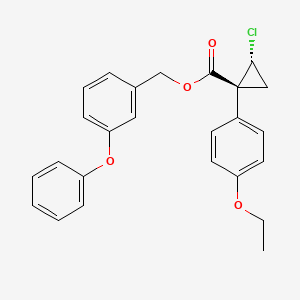

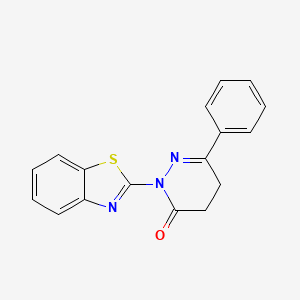
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)
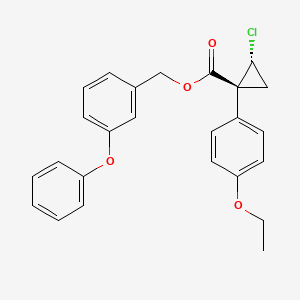
![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
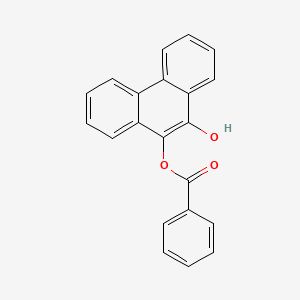
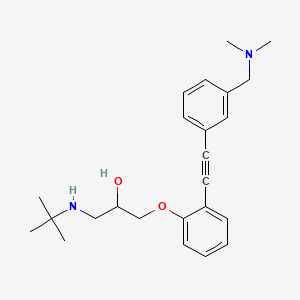

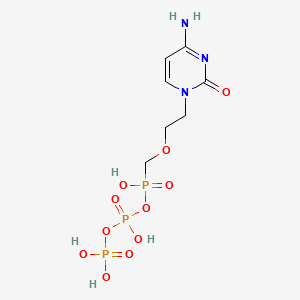
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
